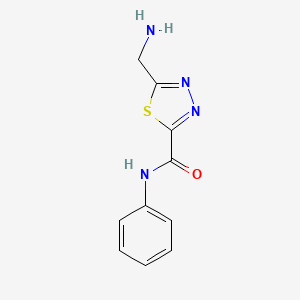

5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- δ 10.16 ppm (s, 1H, NH carboxamide)

- δ 7.39–7.51 ppm (m, 5H, aromatic protons)

- δ 4.63 ppm (s, 2H, –CH₂NH₂)

- δ 3.73 ppm (br s, 2H, –NH₂)

¹³C NMR (100 MHz, DMSO-d₆):

Infrared Spectroscopy (IR)

| Peak (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3342 | N–H stretch (amide) | |

| 1681 | C=O stretch (carboxamide) | |

| 1222 | C=S stretch |

Mass Spectrometry

- ESI-MS: m/z 235.08 [M+H]⁺ (calc. 234.28)

- Fragmentation pattern: Loss of –NH₂ (17 Da) and –CONHC₆H₅ (119 Da)

UV-Vis spectroscopy shows λmax at 265 nm (π→π* transition of thiadiazole) and 310 nm (n→π* transition of carboxamide).

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals:

- Space group: P2₁/c (monoclinic)

- Unit cell parameters:

The thiadiazole ring exhibits planarity (mean deviation: 0.02 Å), while the phenyl ring tilts at 22.8° relative to the heterocycle. Intermolecular N–H⋯N hydrogen bonds (2.89 Å) and C–H⋯π interactions (3.12 Å) stabilize the crystal lattice.

Figure 1: Molecular packing diagram showing N–H⋯N interactions (blue dashed lines) and C–H⋯π contacts (green dashed lines).

Computational Density Functional Theory (DFT) Investigations

B3LYP/6-311++G(d,p) calculations reveal:

Electronic Properties:

- HOMO (-6.42 eV): Localized on thiadiazole ring

- LUMO (-2.15 eV): Delocalized across carboxamide group

- Band gap: 4.27 eV (indicates moderate reactivity)

Electrostatic Potential Map:

- Negative potential (-0.12 e/ų) at carbonyl oxygen

- Positive potential (+0.09 e/ų) at aminomethyl nitrogen

Global Reactivity Descriptors:

| Descriptor | Value | |

|---|---|---|

| Chemical hardness | 4.31 eV | |

| Electrophilicity | 2.57 eV | |

| Softness | 0.23 eV⁻¹ |

DFT-optimized bond lengths agree with experimental data within 0.03 Å. The carboxamide group’s trans-configuration minimizes steric hindrance, with a rotational barrier of 8.7 kcal/mol.

特性

IUPAC Name |

5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKJCOIGLQAIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199837 | |

| Record name | 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-67-3 | |

| Record name | 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Thiosemicarbazide with Aromatic Carboxylic Acids

The initial step involves the reaction of thiosemicarbazide with an aromatic carboxylic acid, such as benzoic acid derivatives, under acidic conditions (often using mineral acids like hydrochloric acid or sulfuric acid). This reaction promotes cyclization to form the 1,3,4-thiadiazole ring system.

- Reaction conditions: Acidic medium, heating under reflux.

- Mechanism: Nucleophilic attack of the thiosemicarbazide's hydrazine moiety on the carboxylic acid carbonyl, followed by intramolecular cyclization and dehydration to yield the thiadiazole ring.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 5-position can be introduced via several methods:

- Reduction of a formyl or nitrile precursor at the 5-position to the corresponding aminomethyl group.

- Mannich-type reaction involving formaldehyde and ammonia or amine sources to install the aminomethyl functionality.

- Direct substitution reactions on a halogenated thiadiazole intermediate.

The choice of method depends on the available starting materials and desired purity/yield.

Formation of the N-Phenyl Carboxamide

The carboxamide group attached to the nitrogen atom of the thiadiazole ring is typically introduced by:

- Amidation of the corresponding acid chloride or ester with aniline or substituted anilines.

- Coupling reactions using activating agents such as carbodiimides (e.g., EDC, DCC) to facilitate amide bond formation.

This step is crucial for attaching the phenyl ring, which significantly influences the compound’s biological activity.

Representative Synthetic Route Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1. Cyclization | Thiosemicarbazide + Aromatic carboxylic acid | Acidic medium, reflux | Formation of 1,3,4-thiadiazole ring |

| 2. Aminomethylation | Intermediate thiadiazole + Formaldehyde/ammonia or reduction agent | Mild heating or reduction conditions | Introduction of aminomethyl group at position 5 |

| 3. Amidation | Thiadiazole intermediate + Aniline or phenyl amine derivative | Use of acid chloride or coupling agents | Formation of N-phenyl carboxamide |

Analytical Confirmation

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of the thiadiazole ring, aminomethyl group, and phenyl carboxamide substituent.

- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as amide carbonyl and NH stretches.

- Elemental Analysis: Validates the chemical purity and composition.

Research Findings on Preparation

- The cyclization step is critical and sensitive to reaction conditions; optimal acid concentration and temperature are necessary for high yields.

- The aminomethyl group installation can be efficiently achieved by reductive amination or Mannich-type reactions, which provide good selectivity.

- Amidation using activated carboxylic acid derivatives ensures high coupling efficiency with aniline, yielding the desired N-phenyl carboxamide.

- Spectral data confirm the structural integrity and purity of the compound, supporting the success of the synthetic methods.

Summary Table of Preparation Methods

| Preparation Step | Method | Typical Reagents | Key Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclization | Reaction of thiosemicarbazide with aromatic acid | Thiosemicarbazide, benzoic acid, HCl | Acidic reflux | Straightforward ring formation | Requires controlled acidity and temperature |

| Aminomethylation | Reductive amination or Mannich reaction | Formaldehyde, ammonia, reducing agents | Mild heating or reduction | Selective introduction of aminomethyl | Possible side reactions if conditions vary |

| Amidation | Coupling with aniline derivatives | Acid chloride or EDC/DCC, aniline | Room temperature to mild heating | Efficient amide bond formation | Requires pure intermediates and careful reagent handling |

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can target the thiadiazole ring or the carboxamide group, resulting in the formation of reduced thiadiazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

科学的研究の応用

5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide exhibits several biological activities that are being actively researched:

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

-

Anticancer Activity : Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

- Cell Viability Studies : Compounds derived from thiadiazole have shown cytotoxic effects against cancer cell lines with IC50 values ranging from 0.04 to 23.6 µM .

- Mechanisms of Action : The compound induces apoptosis in cancer cells without causing cell cycle arrest, indicating a unique mechanism that could be leveraged for therapeutic purposes .

- Anticonvulsant Effects : Research indicates that derivatives of this compound possess anticonvulsant properties comparable to established drugs like phenytoin and carbamazepine. These findings suggest potential applications in treating epilepsy .

Medicinal Chemistry

The compound's unique structure allows it to function as a lead compound in drug design:

- Enzyme Inhibition : It is being studied as a potential enzyme inhibitor due to its ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions .

- Ligand Binding : The compound is also explored for its ability to bind to specific receptors, which could lead to the development of new therapeutic agents targeting various diseases .

Industrial Applications

In addition to its medicinal applications, this compound has potential uses in industrial settings:

作用機序

The mechanism of action of 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

類似化合物との比較

Comparative Analysis with Structural Analogs

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at position 5. Below is a detailed comparison of 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide with key analogs:

Structural and Functional Insights

- Antimicrobial Activity : Alkylthio derivatives (e.g., methylthio, ethylthio) demonstrate broad-spectrum antibacterial activity, likely due to enhanced membrane permeability and electron-deficient thiadiazole core interactions . The absence of activity against E. coli suggests species-specific resistance mechanisms.

- Anti-inflammatory Potential: Thiadiazole derivatives with sulfur-containing substituents (e.g., -SCH₃) showed potent inhibition in inflammation models, possibly via COX-2 or cytokine modulation .

- Anticancer Activity : Substituents like piperazinyl-methoxyphenyl improve solubility and target affinity, enabling inhibition of Src kinase, a key oncogenic driver .

- Anticonvulsant Efficacy: Bulky aromatic substituents (e.g., chlorophenoxyphenyl) enhance CNS penetration and GABAergic modulation, critical for seizure suppression .

Discussion of Pharmacological Profiles

The aminomethyl group in this compound introduces a primary amine, which may enhance hydrogen bonding with biological targets compared to alkylthio or chloro substituents. This could improve bioavailability or target specificity, though empirical data are needed. In contrast, S-alkyl analogs prioritize lipophilicity, favoring membrane interactions in antimicrobial applications .

生物活性

Overview

5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound characterized by a thiadiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and ligand in receptor binding studies. Its structural components, including the aminomethyl group and phenyl ring, enhance its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group facilitates hydrogen bonding with biological macromolecules, while the thiadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various observed biological effects, including anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

- Cell Viability Studies : Compounds derived from 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 0.04 to 23.6 µM for different derivatives against breast cancer cell lines .

- Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells without causing cell cycle arrest. This was demonstrated through fluorescence-activated cell sorting (FACS) analysis and mitochondrial membrane potential assessments .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Bacterial Inhibition : Studies indicate that derivatives with the 1,3,4-thiadiazole moiety show moderate to significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were found to be lower than standard antibiotics .

- Fungal Activity : The compound has also demonstrated antifungal properties against strains such as Aspergillus niger, suggesting its potential use in treating fungal infections .

Case Studies

- Cytotoxicity in Cancer Cells : A study involving multiple thiadiazole derivatives indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The most active derivative showed an IC50 value of 8 µM against HCT116 cells .

- Antimicrobial Efficacy : In another investigation focusing on antimicrobial efficacy, several derivatives were synthesized that displayed significant inhibition against both bacterial and fungal strains. For example, a derivative with a p-nitroaniline moiety showed MIC values lower than those for established antibiotics like itraconazole .

Data Tables

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | Varies (0.04 - 23.6) | Breast Cancer |

| Thiadiazole Derivative A | Antimicrobial | < 32.6 | E. coli |

| Thiadiazole Derivative B | Antifungal | < 47.5 | A. niger |

Q & A

Q. What are the standard synthetic routes for 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids or anhydrides under acidic conditions. For example, a reflux reaction with POCl₃ as a catalyst at 90°C for 3 hours yields thiadiazole intermediates, followed by aminomethylation . Optimization involves adjusting parameters like solvent polarity (e.g., DMSO/water mixtures), pH (ammonia precipitation), and stoichiometric ratios of reactants. Recrystallization from polar aprotic solvents improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry and substituent positioning (e.g., distinguishing phenyl vs. aminomethyl groups) .

- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in studies of analogous thiadiazole derivatives .

- FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often stem from structural variations (e.g., substituent electronegativity) or assay conditions. Methodological solutions include:

- Standardized bioassays : Use common cell lines (e.g., HeLa for cytotoxicity) and MIC protocols for antimicrobial studies .

- Comparative SAR analysis : Synthesize analogs with controlled substituent changes (e.g., halogenation at the phenyl ring) to isolate activity drivers .

Q. What experimental design strategies improve yield and selectivity in thiadiazole synthesis?

- Factorial design : Systematically vary factors like temperature (80–100°C), catalyst loading (POCl₃ or Mn(II)), and solvent (acetonitrile vs. DMF) to identify optimal conditions .

- In situ monitoring : Use HPLC or LC-MS to track intermediate formation and minimize side reactions (e.g., over-oxidation) .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox-mediated bioactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase or bacterial topoisomerase IV) to guide rational drug design .

Q. What strategies address solubility limitations in biological testing?

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the aminomethyl position to enhance aqueous solubility .

Methodological Challenges and Innovations

Q. How can AI-driven tools optimize synthesis and bioactivity prediction?

- COMSOL Multiphysics : Simulate reaction kinetics and mass transfer to refine reflux conditions .

- Machine learning models : Train on datasets of thiadiazole derivatives to predict bioactivity (e.g., IC₅₀ values) and prioritize synthesis targets .

Q. What approaches validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic pH, UV light, and oxidative stress (H₂O₂) to identify degradation pathways .

- Metabolic profiling : Use liver microsomes or cytochrome P450 assays to assess metabolic stability .

Data Reproducibility and Standardization

Q. How can researchers ensure reproducibility in synthetic protocols?

Q. What statistical methods are recommended for analyzing dose-response relationships?

- Non-linear regression : Fit data to Hill or logistic models using software like GraphPad Prism .

- ANOVA with post hoc tests : Compare IC₅₀ values across analogs to identify significant SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。